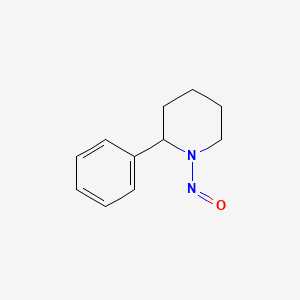
H-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a peptide with the chemical formula C₈₂H₁₄₂N₃₀O₂₀ .
- It consists of a sequence of amino acids, including lysine (Lys), arginine (Arg), isoleucine (xiIle), valine (Val), glutamine (Gln), aspartic acid (Asp), phenylalanine (Phe), leucine (Leu), and arginine (Arg).
- Peptides play crucial roles in biological processes, acting as signaling molecules, enzymes, and structural components.
Preparation Methods
- The synthetic routes for this compound involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
- SPPS typically uses a resin-bound amino acid as a starting point, sequentially adding protected amino acids and coupling them using reagents like carbodiimides.
- Industrial production methods may vary, but SPPS is commonly employed due to its efficiency and scalability.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Peptide bond formation: During synthesis, amino acids are linked via peptide bonds.
Oxidation and reduction: Depending on the context, disulfide bonds may form through oxidation.
Substitution: Amino acid side chains can undergo substitutions.
- Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Boc, Fmoc), and scavengers (e.g., DIEA).
- Major products are longer peptides or proteins containing this sequence.
Scientific Research Applications
Chemistry: Understanding peptide synthesis and reactivity.
Biology: Investigating protein folding, structure, and function.
Medicine: Peptides as potential drugs (e.g., hormone analogs, antimicrobial peptides).
Industry: Peptide-based materials (e.g., hydrogels, drug delivery systems).
Mechanism of Action
- The compound’s effects depend on its specific context (e.g., as a hormone, enzyme, or structural component).
- Molecular targets could include receptors, enzymes, or other proteins.
- Pathways may involve signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
- Similar compounds include other peptides with different sequences.
- Uniqueness lies in the specific arrangement of amino acids in this compound.
Remember that dl-forms refer to mixtures of both d- and l-enantiomers This compound’s stereochemistry plays a critical role in its properties and interactions
Properties
Molecular Formula |
C71H127N25O15 |
|---|---|
Molecular Weight |
1570.9 g/mol |
IUPAC Name |
3-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85) |
InChI Key |
DWPIYOBYHJUPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


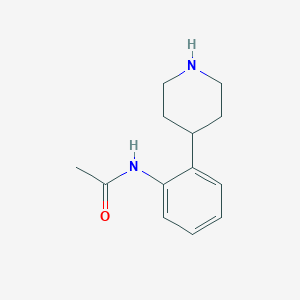
![2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-](/img/structure/B12115018.png)
![[1-(Dimethylamino)cyclohexyl]methanol](/img/structure/B12115022.png)
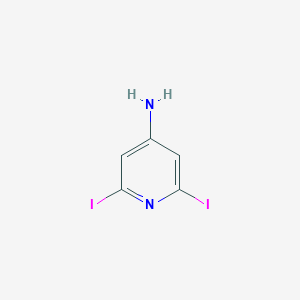
![1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B12115038.png)
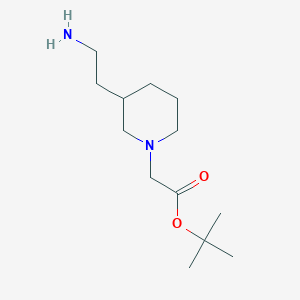
![1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-](/img/structure/B12115040.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B12115048.png)
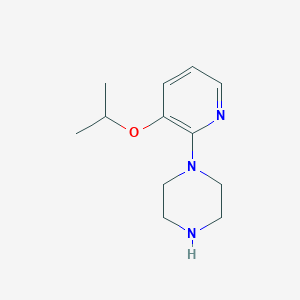
![Arsonic acid, [2-(acetylamino)phenyl]-](/img/structure/B12115057.png)
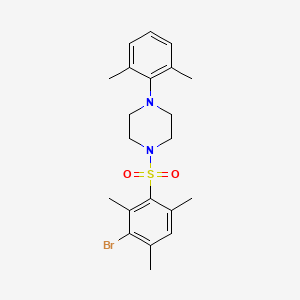

![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)
